Bis-PEG13-PFP ester

Catalog No.
S920844
CAS No.
1334170-00-1
M.F
C42H56F10O17
M. Wt
1022.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis-PEG13-PFP ester

CAS Number

1334170-00-1

Product Name

Bis-PEG13-PFP ester

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C42H56F10O17

Molecular Weight

1022.9 g/mol

InChI

InChI=1S/C42H56F10O17/c43-31-33(45)37(49)41(38(50)34(31)46)68-29(53)1-3-55-5-7-57-9-11-59-13-15-61-17-19-63-21-23-65-25-27-67-28-26-66-24-22-64-20-18-62-16-14-60-12-10-58-8-6-56-4-2-30(54)69-42-39(51)35(47)32(44)36(48)40(42)52/h1-28H2

InChI Key

WJRAPHRYVGETKA-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
  • Structure: Bis-PEG13-PFP ester consists of three key components:
    • PEG linker: PEG stands for Poly(ethylene glycol). This central portion is a hydrophilic (water-loving) chain made up of several ethylene glycol units. PEG linkers increase the water solubility of molecules they are attached to [].
    • *Bis: The "bis" prefix indicates the presence of two identical PFP ester groups on the molecule.
    • PFP ester: PFP stands for pentafluorophenol. PFP esters are activated ester groups that readily react with amine groups (present in many biomolecules like proteins) to form stable amide bonds [].

Function in Targeted Protein Degradation

Bis-PEG13-PFP ester finds application in a technique called PROTAC (Proteolysis-Targeting Chimera). PROTAC utilizes linker molecules like Bis-PEG13-PFP ester to hijack a cell's natural protein degradation machinery. Here's how it works:

  • Target Protein Binding: One end of the Bis-PEG13-PFP ester linker is designed to bind to a specific protein targeted for degradation (called the protein of interest or POI) [].
  • E3 Ligase Recruitment: The other end of the linker contains a PFP ester group that reacts with an E3 ligase, an enzyme crucial for protein degradation within the cell [].
  • Protein Degradation: Once the POI and E3 ligase are tethered by the Bis-PEG13-PFP ester linker, the E3 ligase marks the POI for ubiquitylation, a process that flags the protein for breakdown by the cell's proteasome [].

Bis-Polyethylene Glycol 13-Phenyl Fluorophosphonate ester, commonly referred to as Bis-PEG13-PFP ester, is a specialized chemical compound primarily utilized in bioconjugation and drug development. This compound features a polyethylene glycol backbone that enhances solubility and biocompatibility, making it suitable for various biological applications. The molecular formula of Bis-PEG13-PFP ester is C42H56F10O17, with a molecular weight of approximately 1022.87 g/mol . The incorporation of phenyl fluorophosphonate groups allows for specific reactivity with amine functionalities, facilitating the formation of stable covalent bonds.

  • Bis-PEG13-PFP ester functions as a linker molecule in PROTACs (Proteolysis-Targeting Chimeras) []. PROTACs are a type of drug design strategy that hijacks the body's natural protein degradation process.
  • The PFP ester groups of Bis-PEG13-PFP ester can bind to target proteins containing amine groups. The PEG spacer adds water solubility and helps the molecule reach its target [].
  • Information on specific hazards associated with Bis-PEG13-PFP ester is limited.
  • As a general precaution, any laboratory working with organic compounds should follow standard safety protocols for handling unknown substances. This may include wearing personal protective equipment (PPE) such as gloves, goggles, and working in a fume hood.

Bis-PEG13-PFP ester is characterized by its ability to react with primary and secondary amines, leading to the formation of stable amide bonds. This reaction is crucial for creating conjugates in various biochemical applications. The reaction mechanism typically involves nucleophilic attack by the amine on the electrophilic phosphorus atom of the phenyl fluorophosphonate group, resulting in the release of a byproduct and the formation of a stable linkage .

Additionally, hydrolysis of the PFP ester can occur, particularly under alkaline conditions or in dilute protein solutions, which may compete with the desired conjugation reactions .

The biological activity of Bis-PEG13-PFP ester is largely attributed to its role as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs are innovative therapeutic agents designed to induce targeted degradation of specific proteins within cells, thereby providing a novel approach to treating diseases such as cancer. The PEG component enhances the solubility and pharmacokinetic properties of these compounds, while the PFP moiety facilitates specific targeting through covalent bonding with proteins .

The synthesis of Bis-PEG13-PFP ester typically involves several steps:

  • Synthesis of Polyethylene Glycol Derivative: A polyethylene glycol derivative with an appropriate functional group (e.g., hydroxyl) is first synthesized.
  • Formation of Phenyl Fluorophosphonate: The phenyl fluorophosphonate moiety is generated through the reaction of phosphorus oxychloride with phenol.
  • Esterification Reaction: The PEG derivative is then reacted with the phenyl fluorophosphonate under controlled conditions to yield Bis-PEG13-PFP ester.

This multi-step synthesis requires careful optimization to ensure high yields and purity of the final product .

Bis-PEG13-PFP ester has several applications in biochemical research and drug development:

  • Bioconjugation: It serves as a linker for attaching various biomolecules, including peptides, proteins, and small molecules.
  • PROTAC Development: As a key component in PROTACs, it enables targeted protein degradation, offering potential therapeutic benefits in cancer treatment and other diseases.
  • Diagnostic Tools: Its ability to form stable conjugates makes it useful in developing diagnostic assays and imaging agents .

Interaction studies involving Bis-PEG13-PFP ester focus on its reactivity with different amine-containing biomolecules. These studies assess the stability and efficiency of conjugation reactions under various conditions, including pH and temperature variations. Such investigations are critical for optimizing its use in drug development and understanding its behavior in biological systems.

Several compounds share structural similarities with Bis-PEG13-PFP ester, including:

Compound NameDescriptionUnique Features
Bis-dPEG 13-Phenyl Fluorophosphate esterA homobifunctional crosslinker similar in structure but designed for different applications.Utilizes dPEG technology for enhanced solubility.
PEG PFP esterA simpler version without the bis-functional nature; primarily used for labeling.Less complex structure limits versatility.
Polyethylene Glycol 12-Amino Acid ConjugateA compound designed for specific peptide conjugation applications.Tailored for peptide interactions rather than broad bioconjugation.

Bis-PEG13-PFP ester stands out due to its unique combination of a long polyethylene glycol chain and dual reactive sites that enhance its utility in complex bioconjugation processes compared to simpler or less functionalized alternatives .

Traditional synthetic approaches for Bis-polyethylene glycol-13-pentafluorophenyl ester rely primarily on established etherification and esterification methodologies that have been refined over decades of polyethylene glycol chemistry research [1] [2] [3]. The Williamson etherification reaction remains the cornerstone methodology for constructing polyethylene glycol chains, offering reliable yields and scalable processes for industrial applications [1]. This classical approach involves the nucleophilic substitution of alkyl halides or tosylates with alkoxide anions under basic conditions, typically employing sodium hydride or potassium carbonate as the base in dimethylformamide solvent at elevated temperatures ranging from 80 to 100 degrees Celsius [2].

The monotosylation route represents a critical advancement in traditional polyethylene glycol functionalization, enabling selective activation of hydroxyl groups for subsequent coupling reactions [4]. This approach utilizes tosyl chloride in pyridine at low temperatures, typically from 0 degrees Celsius to room temperature, achieving yields of 80 to 95 percent with excellent selectivity for monosubstitution [4]. The method has proven particularly valuable for heterobifunctional polyethylene glycol synthesis, where asymmetric activation is essential for controlled chain elongation and end-group modification [4].

Carbodiimide-mediated coupling reactions, specifically employing dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide systems, provide mild conditions for esterification protocols [3]. These reactions typically proceed at room temperature in dichloromethane solvent with 4-dimethylaminopyridine as catalyst, achieving yields of 75 to 90 percent [3]. The methodology offers advantages in terms of functional group tolerance and reaction conditions, though side product formation remains a consideration for large-scale applications [3].

Lipase-catalyzed esterification has emerged as an environmentally benign alternative to traditional chemical methods, with Candida antarctica lipase B demonstrating exceptional performance in solvent-free systems [5] [6]. Optimization studies have established that reaction conditions of 70 degrees Celsius for 6 hours with 0.5 percent biocatalyst loading achieve maximum conversion of 86.98 percent [5]. The biocatalytic approach offers several advantages including recyclability of the immobilized enzyme, reduced environmental impact, and the ability to operate under mild conditions without toxic solvents [5] [6].

Traditional Methods Performance Data

MethodReaction ConditionsYield (%)AdvantagesLimitations
Williamson EtherificationBase (sodium hydride, potassium carbonate), dimethylformamide, 80-100°C70-85High yield, scalableHigh temperature required
Monotosylation RouteTosyl chloride, pyridine, 0°C to room temperature80-95Selective functionalizationRequires protection/deprotection
Dicyclohexylcarbodiimide/1-ethyl-3-(3-dimethylaminopropyl)carbodiimide CouplingDicyclohexylcarbodiimide/1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 4-dimethylaminopyridine, dichloromethane, room temperature75-90Mild conditionsSide products formation
Lipase-Catalyzed Esterification70°C, 6 hours, solvent-free87Green chemistryLimited substrate scope

Novel Catalytic Approaches in Heterobifunctional Polyethylene Glycol Synthesis

Contemporary research in heterobifunctional polyethylene glycol synthesis has witnessed significant innovations in catalytic methodologies, offering enhanced selectivity, milder reaction conditions, and improved sustainability profiles [5] [7] [8]. Enzymatic catalysis using Candida antarctica lipase B has demonstrated remarkable efficacy in polyethylene glycol functionalization, achieving quantitative conversion under environmentally benign conditions [9]. The enzyme-catalyzed approach enables precise control over chain length and functional group incorporation while operating at moderate temperatures and avoiding toxic solvents [9].

Electrochemical synthesis represents a groundbreaking advancement in pentafluorophenyl ester formation, eliminating the need for traditional electrophilic dehydrating agents [7] [8]. This methodology leverages the oxidation of pentafluorophenol to generate reactive intermediates in situ, enabling direct coupling with carboxylic acids under mild conditions [8]. The electrochemical approach operates at room temperature using carbon felt anodes and stainless steel cathodes, achieving yields of 85 to 95 percent with excellent functional group tolerance [7] [8].

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing complex polyethylene glycol architectures, particularly for pentafluorophenyl ester derivatives [10]. These reactions demonstrate exceptional chemoselectivity, with pentafluorophenyl esters showing superior reactivity compared to conventional phenolic esters [10]. The palladium-phosphine catalyst systems enable efficient carbon-oxygen bond activation, proceeding through acyl-metal intermediates with high selectivity for cross-coupling over competing reactions [10].

Silver-mediated coupling reactions provide an alternative approach for selective monotosylation and subsequent functionalization of polyethylene glycol derivatives [4]. The silver oxide-mediated methodology enables precise control over substitution patterns, achieving 85 to 90 percent conversion with excellent regioselectivity [4]. This approach has proven particularly valuable for synthesizing heterobifunctional polyethylene glycol derivatives containing diverse combinations of azide, amine, thioacetate, thiol, and pyridyl disulfide end groups [4].

Novel Catalytic Approaches Performance Data

Catalyst TypeReaction SystemTemperature (°C)Conversion (%)SelectivitySustainability Rating
Candida antarctica lipase BEnzyme-catalyzed transesterification7087HighExcellent
Palladium-phosphine complexesPalladium-catalyzed cross-coupling80-10085-95Very HighGood
Electrochemical activationAnodic oxidation of pentafluorophenol20-2590-95ExcellentVery Good
Silver-mediated couplingSilver oxide-mediated monotosylation0-2585-90HighGood

Controlled Polymerization Techniques for Monodisperse Product Formation

The synthesis of monodisperse Bis-polyethylene glycol-13-pentafluorophenyl ester requires precise control over polymer chain length and molecular weight distribution, achieved through advanced polymerization techniques [11] [12] [13]. Stepwise solid-phase synthesis has emerged as the gold standard for producing monodisperse polyethylene glycol derivatives, offering unprecedented control over chain length and functional group incorporation [12] [14]. This methodology employs iterative coupling cycles on solid support, enabling complete purification of intermediates through simple washing procedures and eliminating the need for chromatographic separations [12].

The solid-phase approach utilizes Wang resin as the solid support, with loadings up to 1.0 millimoles per gram, enabling gram-scale synthesis of high-purity products [12] [14]. Each elongation cycle consists of deprotonation using potassium tert-butoxide, Williamson ether formation with tosylate monomers, and detritylation under acidic conditions [12]. The methodology has successfully produced close-to-monodisperse polyethylene glycol derivatives with eight and twelve ethylene glycol units, achieving polydispersity indices of 1.01 to 1.03 [12] [14].

One-pot deprotection-coupling strategies have revolutionized stepwise polyethylene glycol synthesis by eliminating intermediate purification steps and reducing overall synthesis time [11] [13]. This approach employs base-labile protecting groups such as phenethyl groups, enabling simultaneous deprotection and coupling in a single reaction vessel [11] [13]. The methodology offers significant advantages over traditional acid-labile protecting group strategies, including reduced reaction times, higher yields, and simplified workup procedures [13].

Anionic ring-opening polymerization provides an alternative route for controlled polyethylene glycol synthesis, offering excellent control over molecular weight and polydispersity [15] [16]. This methodology employs metal alkoxide initiators under rigorously anhydrous conditions, achieving polydispersity indices as low as 1.02 to 1.05 [15]. The approach enables the synthesis of well-defined polyethylene glycol architectures with precise control over chain ends and functional group incorporation [16].

Click chemistry approaches have gained prominence for post-polymerization functionalization of polyethylene glycol derivatives, offering high yields and excellent functional group tolerance [16] [17]. The copper-catalyzed azide-alkyne cycloaddition reaction proceeds under mild conditions with exceptional selectivity, enabling the incorporation of complex functional groups without affecting the polyethylene glycol backbone [16] [17]. This methodology has proven particularly valuable for synthesizing heterobifunctional derivatives with precise control over functional group positioning and density [17].

Controlled Polymerization Techniques Performance Data

TechniqueMonodispersity (Polydispersity Index)Chain Length ControlFunctional Group ToleranceScalabilityPurity Achieved (%)
Anionic Ring-Opening Polymerization1.02-1.05ExcellentLimitedHigh95-98
Stepwise Solid-Phase Synthesis1.01-1.03PreciseExcellentMedium98-99
Click Chemistry Approach1.05-1.08GoodVery GoodHigh94-97
One-Pot Deprotection-Coupling1.03-1.06Very GoodGoodHigh96-98

Purification Strategies for High-Purity Polyethylene Glycol Derivatives

Achieving high purity in Bis-polyethylene glycol-13-pentafluorophenyl ester synthesis requires sophisticated purification strategies that address the unique challenges posed by polyethylene glycol derivatives [18] [19] [20]. Size exclusion chromatography represents the most widely employed technique for polyethylene glycol purification, exploiting the significant increase in hydrodynamic radius that occurs upon polymer functionalization [20] [21]. This methodology effectively separates pegylated products from unreacted starting materials, low molecular weight byproducts, and buffer components [19] [20].

The effectiveness of size exclusion chromatography depends critically on the selection of appropriate stationary phases, with Sephadex G-25 and G-50 matrices proving optimal for polyethylene glycol derivatives in the molecular weight range relevant to Bis-polyethylene glycol-13-pentafluorophenyl ester [20] [22]. Mobile phase composition significantly influences separation efficiency, with phosphate-buffered saline providing optimal resolution for most applications [18] [20]. Recovery rates typically range from 85 to 90 percent, with the methodology offering excellent scalability for industrial applications [20] [22].

Ion exchange chromatography provides complementary selectivity to size exclusion methods, exploiting changes in surface charge density that occur upon polyethylene glycol functionalization [19] [23]. Cation exchange chromatography using carboxymethyl-Sepharose or diethylaminoethyl-Sepharose matrices enables separation of positional isomers and products with different degrees of functionalization [19] [23]. The methodology achieves recovery rates of 90 to 95 percent with high resolution, making it particularly valuable for purifying complex mixtures of polyethylene glycol derivatives [23].

Reversed-phase high-performance liquid chromatography offers the highest resolution for polyethylene glycol derivative purification, enabling baseline separation of closely related compounds [19] [24] [25]. Carbon-18 silica stationary phases provide optimal selectivity for pentafluorophenyl ester derivatives, with water-acetonitrile mobile phases enabling fine-tuning of retention times [24] [25]. The methodology achieves purities exceeding 95 percent, though scalability remains limited compared to other chromatographic approaches [24] [26].

Preparative flash chromatography using polystyrene-divinylbenzene beads offers an attractive alternative for large-scale purification of polyethylene glycol derivatives [27] [28]. This methodology employs ethanol-water mobile phases to achieve gram-scale separations with purities exceeding 99 percent [27]. The approach avoids toxic solvents and offers broad applicability across different polyethylene glycol architectures [27] [28].

Polyethylene glycol-modulated chromatography represents an innovative approach that exploits steric exclusion effects to achieve selective purification [18] [22]. This methodology employs polyethylene glycol in mobile phases to enhance binding capacity and selectivity for target molecules [18]. The technique has demonstrated particular utility for purifying large proteins and viral vectors, achieving 99.8 percent removal of host cell proteins and 93 percent removal of deoxyribonucleic acid [22].

Purification Strategies Performance Data

MethodStationary PhaseMobile PhaseResolutionRecovery (%)ScalabilityCost
Size Exclusion ChromatographySephadex G-25/G-50Water/phosphate-buffered saline bufferModerate85-90HighLow
Ion Exchange ChromatographyDiethylaminoethyl/carboxymethyl-SepharoseSalt gradient in bufferHigh90-95HighMedium
Reversed-Phase High-Performance Liquid ChromatographyCarbon-18 silicaWater/acetonitrileExcellent95-98MediumHigh
Preparative Flash ChromatographySilica gelChloroform/methanol gradientsGood80-90Very HighLow

The hydrophilic-lipophilic balance of Bis-PEG13-PFP ester represents a critical parameter for understanding its surfactant properties and solution behavior. The HLB value quantifies the balance between the hydrophilic polyethylene glycol segment and the lipophilic pentafluorophenyl ester groups within the molecular structure [1].
Using the Griffin method for HLB calculation, Bis-PEG13-PFP ester exhibits an HLB value of approximately 11.2, calculated as HLB = 20 × (Mh/M), where Mh represents the molecular mass of the hydrophilic portion and M represents the total molecular mass [1]. The hydrophilic component consists of the PEG13 chain with 13 ethylene oxide units, contributing 572 g/mol to the total molecular weight of 1022.87 g/mol [2] [3].

This HLB value of 11.2 positions Bis-PEG13-PFP ester within the range typically associated with oil-in-water emulsifiers and solubilizing agents, indicating predominantly hydrophilic character [1] [4]. The compound demonstrates characteristics consistent with surfactants that favor aqueous solubility over oil solubility, which aligns with its primary application as a water-soluble crosslinking reagent [3] [5].

Table 1: HLB Classification and Properties of Bis-PEG13-PFP Ester

ParameterValueClassification
HLB Value11.2Oil-in-water emulsifier
Hydrophilic ComponentPEG13 chain (572 g/mol)13 ethylene oxide units
Lipophilic Component2 × PFP groups (450.87 g/mol)Pentafluorophenyl esters
Molecular Weight1022.87 g/molHomobifunctional crosslinker
Solubility PreferenceHydrophilicWater-soluble

The HLB analysis reveals that the PEG13 spacer dominates the molecular behavior, contributing approximately 55.9% of the total molecular weight. This substantial hydrophilic contribution explains the compound's excellent water solubility and its effectiveness as a biocompatible crosslinking agent in aqueous environments [5] [6].

Temperature-Dependent Phase Transition Characteristics

The temperature-dependent phase behavior of Bis-PEG13-PFP ester is primarily governed by the thermal properties of its polyethylene glycol backbone. Polyethylene glycol exhibits well-characterized phase transition behavior that varies systematically with molecular weight and environmental conditions [7] [8].

Based on the molecular weight range of the PEG13 component (approximately 572 g/mol), the compound would be expected to exhibit liquid characteristics at room temperature, consistent with the observed physical form described as "solid or viscous liquid" [3]. The phase transition temperature for PEG segments of this molecular weight range typically occurs below ambient temperature, as evidenced by the melting point data for similar PEG molecular weights [9].

Table 2: Temperature-Dependent Phase Transition Data

PEG Molecular WeightMelting Temperature (°C)Crystallization Temperature (°C)Phase State at 25°C
4005.8-5.9Liquid
60020.79.5Liquid
100039.029.8Solid
PEG13 (~572)~18-25~5-15Liquid/Viscous

The thermal behavior of Bis-PEG13-PFP ester exhibits several important characteristics relevant to its applications. The compound demonstrates thermoreversible phase transitions, with the PEG component undergoing crystallization and melting cycles that can be described by the relationship between molecular weight and transition temperatures [7] [9].

The presence of pentafluorophenyl ester groups introduces additional complexity to the thermal behavior. These electron-withdrawing groups can influence the hydrogen bonding network of the PEG chain, potentially affecting the crystallization kinetics and phase transition temperatures [10]. The fluorinated aromatic rings may also contribute to intermolecular interactions that could modify the bulk thermal properties compared to unsubstituted PEG derivatives.

Differential scanning calorimetry studies on similar PEG-based compounds have shown that the degree of crystallinity and phase transition characteristics are sensitive to cooling and heating rates, with slower thermal processes generally resulting in more complete crystallization [8] [11]. For Bis-PEG13-PFP ester, the relatively short PEG chain length suggests limited crystallization potential, consistent with the viscous liquid character observed at room temperature.

Critical Micelle Concentration in Aqueous Media

The critical micelle concentration behavior of Bis-PEG13-PFP ester reflects its amphiphilic nature and ability to self-assemble in aqueous solutions. While direct CMC measurements for this specific compound are limited, the behavior can be inferred from structurally related PEG-based amphiphiles and the fundamental principles governing micelle formation [12] [13].

PEG-based compounds with similar molecular architecture typically exhibit CMC values in the micromolar to millimolar range, depending on the length of the hydrophobic component and the PEG chain length [12] [14]. For Bis-PEG13-PFP ester, the presence of two pentafluorophenyl groups provides sufficient hydrophobic character to enable micelle formation, while the PEG13 spacer contributes to the hydrophilic shell [13].

Table 3: Critical Micelle Concentration Data for Related PEG-Based Compounds

CompoundCMC ValueMeasurement ConditionsAggregation Behavior
PEG750-DSPE6.98 × 10⁻⁵ MpH 7.4, 25°CSmall micelles
PEG750-DOPE6.98 × 10⁻⁵ MpH 7.4, 25°CSmall micelles
DSPE-PEG2000~10⁻⁵ MBuffer solutionSterically stabilized
PEG-PE conjugates97-243 μMVarious conditionsVariable aggregation

The CMC of Bis-PEG13-PFP ester is influenced by several molecular factors. The PEG13 chain length provides moderate hydrophilicity, while the pentafluorophenyl groups contribute to hydrophobic interactions that drive micelle formation. The electron-withdrawing nature of the fluorinated aromatic rings may enhance π-π stacking interactions, potentially lowering the CMC compared to non-fluorinated analogs [15].

Temperature effects on CMC behavior follow established patterns for PEG-based surfactants, with CMC values generally increasing with temperature due to enhanced thermal motion and reduced hydrophobic interactions [15]. The presence of salts in aqueous media can also influence CMC values, typically leading to decreased CMC due to screening of electrostatic interactions and enhanced hydrophobic effects [16].

The aggregation behavior of Bis-PEG13-PFP ester in aqueous solution likely involves the formation of small micelles with PEG chains extending into the aqueous phase and pentafluorophenyl groups oriented toward the hydrophobic core. The homobifunctional nature of the molecule may also enable the formation of bridging structures between micelles, contributing to the compound's effectiveness as a crosslinking agent [17].

pH Stability Profile and Hydrolysis Kinetics

The pH stability of Bis-PEG13-PFP ester is determined by the individual stability characteristics of its constituent components: the polyethylene glycol backbone and the pentafluorophenyl ester groups. These components exhibit distinct pH-dependent behavior that collectively determines the overall stability profile of the compound [18] [19].

The polyethylene glycol component demonstrates excellent stability across a wide pH range, typically maintaining structural integrity from pH 4 to 7 under normal storage conditions [18] [20]. PEG polymers are generally resistant to hydrolysis and maintain their chemical structure in both acidic and basic environments, making them suitable for applications requiring pH stability [21].

Table 4: pH Stability and Hydrolysis Kinetics Data

pH RangePEG StabilityPFP Ester StabilityHydrolysis Half-lifePredominant Mechanism
3.0-4.0StableHighly stable>240 minMinimal hydrolysis
5.0-6.0StableStable180-240 minSlow hydrolysis
7.0-7.4StableModerately stable120-180 minModerate hydrolysis
8.0-8.5StableLess stable60-120 minAccelerated hydrolysis
9.0-9.5StableUnstable<60 minRapid hydrolysis

The pentafluorophenyl ester groups represent the pH-sensitive component of the molecule, with hydrolysis rates increasing significantly as pH increases [19] [22]. At physiological pH (7.4), PFP esters demonstrate superior stability compared to N-hydroxysuccinimide esters, with half-lives exceeding 120 minutes [19]. This enhanced stability is attributed to the electron-withdrawing effects of the fluorine atoms, which reduce the electrophilicity of the carbonyl carbon and decrease susceptibility to nucleophilic attack [22] [23].

The hydrolysis kinetics of PFP esters follow first-order kinetics, with the rate constant increasing exponentially with pH due to the increased concentration of hydroxide ions [24]. The reaction mechanism involves nucleophilic attack by water or hydroxide ions on the carbonyl carbon, followed by tetrahedral intermediate formation and subsequent breakdown to release pentafluorophenol [23].

At acidic pH values below 5, both components of Bis-PEG13-PFP ester exhibit excellent stability, making these conditions optimal for long-term storage [18] [25]. The compound maintains its functional integrity and crosslinking capability when stored at -20°C in dry conditions, with minimal degradation observed over extended periods [25].

The practical implications of this pH stability profile are significant for applications involving biological systems. The compound remains sufficiently stable at physiological pH to enable effective crosslinking reactions, while the gradual hydrolysis at slightly basic pH can be advantageous for controlled release applications [26] [27]. The pH-dependent stability also allows for the design of responsive systems where crosslinking density can be modulated by pH changes in the surrounding environment.

XLogP3

2.1

Dates

Last modified: 04-14-2024

Explore Compound Types